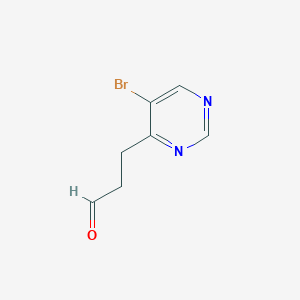

3-(5-Bromopyrimidin-4-yl)propanal

Description

3-(5-Bromopyrimidin-4-yl)propanal is a brominated pyrimidine derivative with an aldehyde functional group. Pyrimidine derivatives are critical in medicinal chemistry and materials science due to their structural resemblance to nucleic acid bases and their versatility in forming hydrogen bonds.

Properties

Molecular Formula |

C7H7BrN2O |

|---|---|

Molecular Weight |

215.05 g/mol |

IUPAC Name |

3-(5-bromopyrimidin-4-yl)propanal |

InChI |

InChI=1S/C7H7BrN2O/c8-6-4-9-5-10-7(6)2-1-3-11/h3-5H,1-2H2 |

InChI Key |

WSCVVSRVBWWGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NC=N1)CCC=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyrimidin-4-yl)propanal typically involves the bromination of pyrimidine derivatives followed by the introduction of the propanal group. One common method involves the use of 5-bromopyrimidine as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The resulting 5-bromopyrimidine is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and formylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyrimidin-4-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: 3-(5-Bromopyrimidin-4-yl)propanoic acid.

Reduction: 3-(5-Bromopyrimidin-4-yl)propanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Bromopyrimidin-4-yl)propanal has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antiviral, anticancer, or antimicrobial properties.

Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-4-yl)propanal depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and aldehyde group can interact with amino acid residues in the enzyme, affecting its activity. In medicinal chemistry, the compound may target specific molecular pathways involved in disease processes, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structurally related compounds mentioned in the evidence include:

a. 3-(Methylthio)propanal

- Structure : Contains a sulfur-containing methylthio group (-SCH₃) instead of a bromopyrimidine moiety.

- Role : A key odorant in food chemistry, contributing to meaty and cooked potato aromas in fermented products like Budu and roasted peanuts .

- Threshold Values : Low odor thresholds (e.g., 0.1 ppb in water), highlighting its potency as a flavor compound .

- Contrast : Unlike 3-(5-Bromopyrimidin-4-yl)propanal, which is likely used in synthetic chemistry, 3-(methylthio)propanal is primarily a flavor and fragrance agent.

b. 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol

- Structure : A pyridine derivative with a bromine atom at the 5-position and a propargyl alcohol group .

- Reactivity : The alkyne group enables click chemistry or cycloaddition reactions, whereas the aldehyde in this compound may participate in nucleophilic additions.

- Applications : Pyridine derivatives are common in ligand design and catalysis, but pyrimidines (like the target compound) are more prevalent in drug discovery.

c. Pelletierine Derivatives

- Example : (S)-1-(piperidin-2-yl)propan-2-one (XS), a cyclic ketone with anti-helminthic properties .

- Structural Contrast : Pelletierine derivatives lack aromatic heterocycles (e.g., pyrimidine) and bromine substituents, focusing instead on piperidine-based bioactivity.

Proposed Research Directions

Synthetic Pathways : Investigate Suzuki-Miyaura coupling or halogen-lithium exchange reactions to functionalize the pyrimidine ring.

Comparative Studies : Benchmark reactivity against pyridine analogs (e.g., 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol ) to assess heterocycle-specific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.